molecular formula C6H9N3O2S B7796754 (2S)-2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid

(2S)-2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B7796754
M. Wt: 187.22 g/mol
InChI Key: FVNKWWBXNSNIAR-BYPYZUCNSA-N
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Description

The compound identified as “(2S)-2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid involves specific chemical reactions and conditions. Typically, the preparation of such compounds requires a series of steps including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure consistent quality and yield. Industrial production may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another.

    Addition: This involves the addition of atoms or groups to a double or triple bond in the compound.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

(2S)-2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Properties

IUPAC Name

(2S)-2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNKWWBXNSNIAR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)S)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=N1)S)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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